4,4'-Thiodianiline
Description
1.1 Chemical Structure and Properties 4,4'-Thiodianiline (CAS No. 139-65-1) is an aromatic amine with the molecular formula C₁₂H₁₂N₂S, consisting of two aniline groups linked by a sulfur atom. Its molecular weight is 216.30 g/mol, and it appears as a brown powder or crystalline solid at room temperature . The compound is very slightly soluble in water but highly soluble in organic solvents such as ethanol, ether, and hot benzene . It is sensitive to light, moisture, acids, and oxidizing agents, and may release hydrogen sulfide upon decomposition .
1.2 Applications and Production
Historically, this compound was used as a dye intermediate for synthesizing mordant yellow 16 and milling red dyes, primarily for wool, silk, and cotton textiles . It has also been employed in polymer synthesis, such as conductive polyazomethines, due to its ability to form stable, soluble polymers . However, U.S. production ceased in the late 20th century, with minimal imports reported after the 1990s .
1.3 Carcinogenicity and Toxicity The International Agency for Research on Cancer (IARC) classifies this compound as Group 2B (possibly carcinogenic to humans) based on robust evidence from rodent studies. Chronic exposure in Fischer 344 rats and B6C3F1 mice induced tumors in the liver, thyroid, lungs, and colon, with significant dose-dependent incidences of hepatocellular carcinoma and thyroid follicular-cell carcinoma . Mechanistically, it binds to hemoglobin and causes DNA damage in multiple organs, implicating its aryl-amino group in carcinogenicity .
Properties
IUPAC Name |
4-(4-aminophenyl)sulfanylaniline | |
|---|---|---|
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InChI |
InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
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InChI Key |
ICNFHJVPAJKPHW-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)N | |
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Molecular Formula |
C12H12N2S | |
| Record name | 4,4'-THIODIANILINE | |
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DSSTOX Substance ID |
DTXSID9021344 | |
| Record name | 4,4'-Thiodianiline | |
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Molecular Weight |
216.30 g/mol | |
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Physical Description |
4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992), Brown solid; [CAMEO] Fine slightly violet crystals; [MSDSonline] | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid, Soluble in aqueous hydrochloric acid, Slightly soluble in water | |
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Vapor Pressure |
0.0000111 [mmHg] | |
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Color/Form |
Needles (from water) | |
CAS No. |
139-65-1 | |
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Melting Point |
226 to 228 °F (NTP, 1992), 108.5 °C | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Thiodianiline can be synthesized by boiling sulfur in excess aniline over several hours. This process produces three isomers: 1,1’; 1,4; and 4,4’. The 4,4’ isomer is the desired product . Including an oxide of lead in the reaction can maximize the yield of the 4,4’ variant .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Thiodianiline involves the reaction of aniline with sulfur under controlled conditions. The reaction is typically carried out in a Schlenk tube equipped with a magnetic stirring bar, and the mixture is heated at 60°C for 24 hours under an oxygen atmosphere .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Thiodianiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: The compound can be reduced using hydrogen gas in the presence of a suitable catalyst.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Major Products: The major products formed from these reactions include various substituted anilines and thioethers, depending on the specific reagents and conditions used .
Scientific Research Applications
Dye Production
4,4'-Thiodianiline is predominantly used as a chemical intermediate in the synthesis of various dyes:
| Dye Name | Commercial Significance | Application Area |
|---|---|---|
| C.I. Mordant Yellow 16 | Significant | Dyeing wool, silk, and cotton |
| Milling Red G | Limited | Textile dyeing |
| Milling Red FR | Limited | Textile dyeing |
- Mordant Yellow 16 has been notably used in the U.S. government's nerve gas detector program as an indicator .
Electronics
TDA has potential applications in modifying electrodes for solar cells. Its properties allow for enhanced conductivity and stability in electronic components .
Polymer Synthesis
This compound serves as a precursor in the synthesis of various polymers:
These polymers are utilized in high-performance materials due to their thermal stability and resistance to degradation.
Health Implications
TDA is recognized as a carcinogen based on sufficient evidence from animal studies. It has been linked to various types of cancer including:
- Liver cancer
- Thyroid cancer
- Uterine cancer
- Skin cancer
- Colon cancer
Studies indicate that dietary exposure to TDA has resulted in tumors at multiple tissue sites in mice and rats . The compound can also cause DNA damage and has been associated with mutations in certain bacterial strains .
Regulatory Status
Due to its carcinogenic properties, TDA is subject to strict regulations regarding its use and handling. The Occupational Safety and Health Administration (OSHA) and other regulatory bodies recommend that it be handled with extreme caution to minimize exposure risks .
Mechanism of Action
The mechanism of action of 4,4’-Thiodianiline involves its interaction with cellular components, leading to mutagenic and carcinogenic effects. The compound binds to hemoglobin as both the diamine and the N-acetylamine, and this binding is positively correlated with its carcinogenic potency . The aryl-amino group of 4,4’-Thiodianiline is most likely involved in its carcinogenicity .
Comparison with Similar Compounds
4,4'-Oxydianiline (4,4'-ODA)
4,4'-Methylenedianiline (MDA)
- Structure : Bridged by a methylene (–CH₂–) group.
- Uses : Production of polyurethane foams and insulating materials.
- Carcinogenicity: IARC Group 2B. Causes hepatobiliary and thyroid tumors in animals .
4,4'-Methylenebis(2-chloroaniline) (MOCA)
- Structure : Methylene bridge with chlorine substituents on the aromatic rings.
- Uses : Curing agent for epoxy resins and elastomers.
- Carcinogenicity: IARC Group 1 (carcinogenic to humans). Linked to bladder and liver cancer in rodents and humans .
Comparative Data Tables
Table 1: Carcinogenic Profiles of Dianiline Compounds
Table 2: Physicochemical Properties
Key Research Findings
Dose-Dependent Toxicity: In transgenic mice, this compound at 2000 ppm induced lung adenomas, but higher doses (4000 ppm) reduced tumor incidence due to acute toxicity .
Synergistic Effects: Co-administration with 2,4-diaminoanisole sulfate and N,N'-diethylthiourea amplified thyroid tumor formation in rats .
Comparative Potency: Among dianilines, MOCA exhibits higher carcinogenic potency in humans, attributed to chlorine substituents stabilizing reactive intermediates .
Biological Activity
4,4'-Thiodianiline (CAS Number: 139-65-1) is an aromatic amine that has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This compound has been primarily utilized as an intermediate in the production of dyes, specifically C.I. mordant yellow 16, which was historically significant in the dyeing industry. However, its health implications have raised concerns, leading to its classification as a probable human carcinogen.
This compound is characterized by the following chemical properties:
- Molecular Formula : C12H12N2S2
- Appearance : Brown powder or needle-like crystals
- Solubility : Very slightly soluble in water; highly soluble in alcohol and ether
- Stability : Stable under normal temperatures and pressures
Carcinogenicity
The biological activity of this compound has been extensively studied in both animal models and through mechanistic investigations. Key findings include:
- Animal Studies : Research indicates that oral exposure to this compound leads to various tumors in experimental animals. Notably, studies have shown that it induces thyroid gland cancer (follicular-cell carcinoma) and liver cancer (hepatocellular carcinoma) in mice and rats. Additionally, it has been associated with uterine cancer (adenocarcinoma) in female rats and increased incidences of benign and malignant tumors in male rats . The compound's carcinogenicity is supported by evidence from transgenic mouse models that exhibit increased tumor incidence upon dietary exposure .
- Mechanism of Action : The carcinogenic potential is believed to be linked to the aryl-amino group present in the compound. Studies have demonstrated that this compound can cause DNA damage across various tissues including the brain, liver, urinary bladder, and lungs . Furthermore, it binds to hemoglobin as both the diamine and N-acetylamine forms, suggesting a mechanism by which it may exert its toxic effects .
Human Health Effects
While there are no direct epidemiological studies linking this compound exposure to cancer in humans, its classification as a probable human carcinogen is based on animal studies and its structural similarities to other known carcinogens. The compound poses several health risks:
- Acute Effects : Exposure can lead to irritation of the eyes and skin, respiratory issues such as cough and chest tightness, and systemic effects including methemoglobinemia—impairing the blood's oxygen-carrying capacity .
- Chronic Effects : Long-term exposure may result in serious health conditions including various cancers (liver, thyroid, skin) and potential reproductive toxicity .
Case Studies
Several case studies have highlighted the risks associated with this compound:
- Cancer Induction in Animal Models : In studies involving rasH2 transgenic mice, dietary exposure resulted in increased proliferation of thyroid follicular cells and benign tumors .
- Toxicological Assessments : Investigations into the toxicological profile of this compound have shown significant binding to hemoglobin correlating with its carcinogenic potency among other bicyclic diamines studied .
- Environmental Impact Studies : The compound's use as a dye intermediate has raised concerns regarding environmental contamination and occupational exposure risks for workers involved in dye production processes .
Summary Table of Biological Activity
| Biological Activity | Description |
|---|---|
| Carcinogenicity | Induces tumors in multiple organs (liver, thyroid) in animal studies |
| Acute Toxicity | Causes irritation of skin/eyes; respiratory distress; methemoglobinemia |
| Chronic Toxicity | Associated with various cancers; potential reproductive toxicity |
| Mechanism | DNA damage; hemoglobin binding; structural similarity to other carcinogens |
Q & A
Q. What analytical techniques are recommended for quantifying 4,4'-Thiodianiline in environmental or biological matrices?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are validated methods for detecting this compound. These techniques are widely used in analytical standards and persistent pollutant testing due to their sensitivity and specificity for aromatic amines. Method validation should include spike-and-recovery experiments in relevant matrices to ensure accuracy, particularly given the compound’s environmental persistence and regulatory classification as a hazardous substance .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Researchers must use personal protective equipment (PPE), including gloves, eyeshields, and type P3 respirators, due to its carcinogenicity and potential release of hydrogen sulfide upon decomposition . Storage should adhere to UN transport guidelines (Class 9 hazardous material) in cool, dry environments away from acids, peroxides, and oxidizing agents to prevent reactive degradation . Work surfaces should be decontaminated with alkaline solutions to neutralize residual compounds .
Q. How is this compound synthesized and characterized in academic research?
The compound is synthesized via nucleophilic aromatic substitution, reacting 4-chloronitrobenzene with sodium sulfide, followed by reduction of nitro groups to amines. Characterization typically involves Fourier-transform infrared spectroscopy (FTIR) to confirm the thioether bond (C-S-C) and nuclear magnetic resonance (NMR) to verify aromatic amine protons. Purity is assessed using melting point analysis (literature value: 108–110°C) and HPLC .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing this compound’s carcinogenic potential in rodent models?
Studies should use longitudinal designs with dose escalation (e.g., 46–4000 ppm in feed) over 24–52 weeks to evaluate dose-response relationships. Group sizes must account for anticipated mortality at higher doses, as seen in transgenic mouse models where 4000 ppm induced toxicity, reducing tumor incidence despite carcinogenic potential. Histopathological endpoints should focus on thyroid, liver, and lung tissues, with statistical power analysis to ensure significance in tumor incidence rates .
Q. How can researchers resolve contradictory tumor incidence data across studies using varying doses of this compound?
Contradictions often arise from non-linear dose-response curves due to metabolic saturation or toxicity at high doses. For example, in male F344 rats, 2000 ppm induced lung adenomas, while 4000 ppm reduced tumor incidence due to systemic toxicity. Researchers should integrate pharmacokinetic modeling to assess bioaccumulation and metabolomic profiling to identify threshold effects. Comparative analysis across species (e.g., Wistar vs. F344 rats) can clarify metabolic differences .
Q. What mechanisms underlie the synergistic carcinogenic effects of this compound when co-administered with compounds like N,N'-diethylthiourea (DETU)?
Synergism arises from combined genotoxic and non-genotoxic pathways. This compound generates DNA adducts via N-hydroxylation, while DETU inhibits thyroid peroxidase, disrupting hormone homeostasis and promoting proliferative signaling. Co-exposure in Wistar rats amplified thyroid follicular cell tumors, necessitating mechanistic studies using transcriptomics (e.g., RNA-seq) to map oxidative stress and apoptosis pathways .
Methodological Notes
- Data Contradiction Analysis : Always contextualize tumor incidence with toxicokinetic data, as high doses may mask carcinogenicity through acute toxicity .
- Carcinogenicity Testing : Use transgenic models (e.g., c-Ha-ras mice) for accelerated tumorigenesis studies, but validate findings in wild-type rodents to account for genetic susceptibility .
- Synergistic Studies : Employ factorial experimental designs to isolate individual and combined effects of co-administered carcinogens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
